Chlorcyclamide

Description

Properties

CAS No. |

19523-45-6 |

|---|---|

Molecular Formula |

C13H15ClN2O3S |

Molecular Weight |

314.79 g/mol |

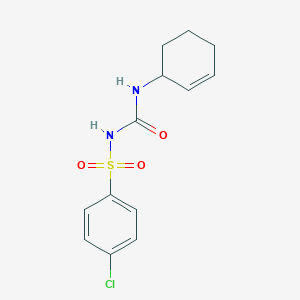

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea |

InChI |

InChI=1S/C13H15ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,15,16,17) |

InChI Key |

FYXGVXFKJXCRRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Synonyms |

chlorcyclamide chlorcyclamide monosodium salt |

Origin of Product |

United States |

Foundational & Exploratory

Chlorcyclamide (CAS 19523-45-6): A Technical Overview for the Scientific Community

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on Chlorcyclamide (CAS 19523-45-6) has been compiled from publicly available scientific and chemical data. It is intended for informational purposes for a scientific audience. A comprehensive search of available literature has revealed that the documented application and research concerning this compound are exclusively within the domain of plant science. To date, there is no publicly available data on its pharmacological, toxicological, or pharmacokinetic properties in animal models or human cell lines. Therefore, its potential for drug development is currently unknown.

Core Physicochemical Properties

This compound is a sulfonylurea derivative. Its fundamental physicochemical properties, based on available data, are summarized below. It is important to note that experimental values for properties such as melting point, boiling point, and specific solubility are not consistently reported in the literature; much of the available data is computed.

| Property | Value | Source |

| CAS Number | 19523-45-6 | ChemIDplus, PubChem[1] |

| Molecular Formula | C13H15ClN2O3S | MedKoo Biosciences, PubChem[1][2] |

| Molecular Weight | 314.78 g/mol | MedKoo Biosciences[2] |

| Exact Mass | 314.0500 u | MedKoo Biosciences[2] |

| IUPAC Name | 4-chloro-N-(cyclohex-2-en-1-ylcarbamoyl)benzenesulfonamide | MedKoo Biosciences |

| Synonyms | 1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea, this compound | PubChem |

| Appearance | Solid (form not specified) | MedKoo Biosciences |

| Solubility | Information not available | |

| Melting Point | Information not available | |

| Boiling Point | Information not available | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Should be stored in a dry, dark environment. | MedKoo Biosciences |

Mechanism of Action: Plant Growth Regulation

The established biological activity of this compound is as a plant growth regulator. Its mechanism of action is the inhibition of gibberellin biosynthesis. Gibberellins are a class of plant hormones that regulate various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit senescence. By inhibiting their synthesis, this compound leads to a reduction in vegetative growth, resulting in more compact and robust plant structures.

The specific enzymatic steps in the gibberellin biosynthesis pathway that this compound may inhibit are not detailed in the available literature. However, a generalized diagram of the gibberellin biosynthesis pathway is presented below to illustrate the potential points of inhibition for compounds of this nature.

Caption: Generalized Gibberellin Biosynthesis Pathway and Potential Inhibition Sites.

Experimental Protocols

Caption: General Experimental Workflow for Evaluating a Plant Growth Regulator.

Toxicological and Pharmacological Data

A comprehensive search of toxicological and pharmacological databases and literature reveals a lack of data for this compound. No studies on its effects in animal models, its safety profile, or its potential interactions with mammalian biological systems have been found. The absence of this information is a critical consideration for any researcher contemplating its use outside of plant science. One source indicates a "Toxicology Branch Summary of Toxicology Data" exists, but the contents of this summary could not be retrieved.

Synthesis and Analytical Methods

Information regarding the chemical synthesis of this compound is not widely published in peer-reviewed journals, though it may be available through custom synthesis from chemical suppliers.

For analytical purposes, methods would likely involve standard techniques for small organic molecules. While specific methods for this compound are not detailed, a logical workflow for its analysis is proposed below.

Caption: Proposed Analytical Workflow for this compound Quantification.

Conclusion for the Drug Development Professional

Based on the currently available scientific literature, this compound's profile is that of a specialized agricultural chemical. There is no evidence to suggest it has been investigated for any therapeutic application. For professionals in drug development, the complete absence of pharmacological, toxicological, and pharmacokinetic data means that this compound would be at a preclinical stage of investigation, with its potential risks and benefits to non-plant organisms entirely uncharacterized. Any consideration of this molecule for purposes other than plant growth regulation would require extensive foundational research to establish a biological rationale and safety profile.

References

A Historical and Technical Guide to Chlorcyclamide and its Role in Early Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Chlorcyclamide, a first-generation sulfonylurea antihyperglycemic agent. Given the limited specific historical data available for this compound, this paper situates its development and presumed mechanism of action within the broader context of early sulfonylurea research. The document details the established signaling pathways for this class of drugs, outlines plausible experimental protocols of the era for evaluating their efficacy, and presents representative quantitative data from studies on analogous first-generation sulfonylureas. This guide serves as a valuable historical and technical resource for understanding the foundational research that paved the way for modern oral antidiabetic therapies.

Introduction: The Dawn of Oral Antidiabetic Agents

The mid-20th century marked a pivotal era in the management of diabetes mellitus with the discovery of oral hypoglycemic agents. The sulfonylureas emerged as the first class of orally administered drugs capable of lowering blood glucose levels in patients with type 2 diabetes.[1][2] The development of these compounds was spurred by the observation that certain sulfonamide antibiotics induced hypoglycemia.[3] This serendipitous finding led to the synthesis and investigation of a series of sulfonylurea derivatives, including this compound.

As a first-generation sulfonylurea, this compound was part of a groundbreaking therapeutic wave that included drugs like tolbutamide, chlorpropamide, and acetohexamide.[1][4] These agents offered a much-needed alternative to insulin (B600854) injections for a subset of patients with diabetes. While detailed historical research specifically on this compound is sparse in contemporary scientific literature, its pharmacological properties and mechanism of action are understood through its classification as a first-generation sulfonylurea.

Mechanism of Action: The Sulfonylurea Receptor and Insulin Secretion

The primary therapeutic effect of this compound and other sulfonylureas is the stimulation of insulin secretion from pancreatic β-cells. This action is initiated by the binding of the drug to a specific high-affinity receptor on the surface of these cells, known as the sulfonylurea receptor 1 (SUR1). SUR1 is a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel, an octameric protein complex that plays a crucial role in glucose-stimulated insulin secretion.

The binding of a sulfonylurea to SUR1 induces the closure of the K-ATP channel. This closure inhibits the efflux of potassium ions, leading to the depolarization of the β-cell membrane. The resulting change in membrane potential triggers the opening of voltage-gated calcium channels. The subsequent influx of calcium ions into the cell is the key signal for the exocytosis of insulin-containing granules into the bloodstream.

Signaling Pathway of First-Generation Sulfonylureas

Caption: Signaling pathway of first-generation sulfonylureas in pancreatic β-cells.

Experimental Protocols from the Era of First-Generation Sulfonylureas

In Vivo Animal Studies for Hypoglycemic Activity

A common approach to assess the efficacy of a new hypoglycemic agent was to use a diabetic animal model. The alloxan-induced diabetic rabbit or rat was a frequently employed model during this period.

Objective: To determine the effect of this compound on blood glucose levels in a diabetic animal model.

Methodology:

-

Induction of Diabetes: Adult male rabbits or rats would be administered a single intravenous or intraperitoneal injection of alloxan (B1665706) monohydrate (e.g., 100-150 mg/kg body weight) to induce diabetes. Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., 200 mg/dL) would be selected for the study.

-

Drug Administration: The diabetic animals would be fasted overnight and then divided into a control group and a treatment group. The treatment group would receive an oral or intraperitoneal administration of this compound at a specific dose. The control group would receive a placebo (e.g., saline or the vehicle used to dissolve the drug).

-

Blood Glucose Monitoring: Blood samples would be collected from the marginal ear vein (rabbits) or tail vein (rats) at regular intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) after drug administration.

-

Glucose Analysis: Blood glucose concentrations would be determined using a colorimetric method, such as the Folin-Wu or Nelson-Somogyi method, which were standard at the time.

-

Data Analysis: The percentage reduction in blood glucose from the baseline would be calculated for both groups, and the statistical significance of the difference between the treatment and control groups would be determined.

Experimental Workflow for In Vivo Hypoglycemic Activity Testing

References

- 1. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Evolution of Diabetes Treatment Through the Ages: From Starvation Diets to Insulin, Incretins, SGLT2-Inhibitors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonylureas, First Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of Chlorcyclamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclamide, with the IUPAC name 4-chloro-N-(cyclohex-2-en-1-ylcarbamoyl)benzenesulfonamide[1], is a sulfonylurea compound. While historically investigated for its hypoglycemic effects, its primary application is now in agriculture as a plant growth regulator[1]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols, and visualizes its mechanism of action for researchers in drug development and agricultural science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while computational data is available, specific experimental values for properties such as melting point, boiling point, and pKa are not readily found in publicly accessible literature.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| IUPAC Name | 4-chloro-N-(cyclohex-2-en-1-ylcarbamoyl)benzenesulfonamide | [1] |

| CAS Number | 19523-45-6 | [1] |

| Molecular Formula | C₁₃H₁₅ClN₂O₃S | [1] |

| Molecular Weight | 314.78 g/mol | |

| Computed XLogP3-AA | 3.1 | PubChem |

| Appearance | Solid (presumed) | General knowledge |

| Solubility | Data not readily available in specific solvents. | |

| Melting Point | Data not readily available. | |

| Boiling Point | Data not readily available. | |

| pKa | Data not readily available. | |

| Storage Conditions | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). |

Experimental Protocols

Infrared (IR) Spectrophotometric Analysis

Infrared spectroscopy is a valuable technique for the identification and quantitative analysis of sulfonylurea compounds like this compound. A general protocol for the analysis of solid samples is provided below, which can be adapted for this compound.

Objective: To obtain the infrared spectrum of this compound for identification and to quantify its concentration in a sample matrix.

Materials:

-

This compound reference standard

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press for KBr pellets or Nujol (mineral oil) for mull preparation

-

IR spectrophotometer

-

Sample for analysis

Methodology for KBr Pellet Preparation:

-

Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum.

-

Weigh approximately 1-2 mg of the this compound reference standard or sample.

-

Weigh approximately 100-200 mg of dry KBr.

-

Grind the this compound and KBr together in the agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of a hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrophotometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Methodology for Nujol Mull Preparation:

-

Grind a small amount (2-5 mg) of the this compound sample to a fine powder in an agate mortar.

-

Add a drop or two of Nujol to the powder and continue to grind until a smooth, uniform paste is formed.

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrophotometer and acquire the spectrum. Note that the Nujol itself will have characteristic C-H absorption bands.

For Quantitative Analysis: A calibration curve must be prepared using a series of standards of known this compound concentrations. The absorbance of a characteristic peak in the IR spectrum (e.g., a carbonyl or sulfonyl group stretch) is plotted against the concentration. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Mechanism of Action: Inhibition of Gibberellin Synthesis

In plants, this compound functions as a growth regulator by inhibiting the biosynthesis of gibberellins (B7789140) (GAs). GAs are a class of diterpenoid hormones that are crucial for various developmental processes, including stem elongation, seed germination, and flowering.

The biosynthesis of gibberellins is a complex pathway that occurs in multiple cellular compartments. By inhibiting this pathway, this compound leads to reduced levels of active GAs, resulting in a more compact plant stature, which can be beneficial in agriculture to prevent lodging (bending over of stems) and to promote fruit or flower development.

Gibberellin Biosynthesis Pathway and Proposed Inhibition Site

The following diagram illustrates a simplified gibberellin biosynthesis pathway. The precise enzyme inhibited by this compound is not definitively established in the available literature, but it is known to act on this pathway.

References

An In-Depth Technical Guide to Chlorcyclamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Structure

Chlorcyclamide is a sulfonylurea derivative with the systematic IUPAC name 1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea .[1] An alternative IUPAC name is 4-chloro-N-(cyclohex-2-en-1-ylcarbamoyl)benzenesulfonamide .

Chemical Structure:

The two-dimensional structure of this compound can be represented by the following SMILES notation: C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl.[1]

(A 2D chemical structure diagram would be inserted here in a full whitepaper)

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is primarily derived from computational predictions and entries in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅ClN₂O₃S | PubChem[1] |

| Molecular Weight | 314.79 g/mol | PubChem[1] |

| CAS Number | 19523-45-6 | MedKoo Biosciences[2], PubChem |

| Exact Mass | 314.0491912 Da | PubChem |

| Elemental Analysis | C: 49.60%, H: 4.80%, Cl: 11.26%, N: 8.90%, O: 15.25%, S: 10.18% | MedKoo Biosciences |

Proposed Mechanism of Action

This compound is classified as a plant growth regulator. Its mechanism of action is reported to be the inhibition of gibberellin biosynthesis. Gibberellins are a class of plant hormones that play a crucial role in various developmental processes, including stem elongation, germination, dormancy, flowering, and fruit senescence.

By inhibiting the synthesis of gibberellins, this compound can lead to a reduction in cell elongation, resulting in a more compact plant stature. This characteristic is often desirable in agriculture to produce sturdier crops that are less prone to lodging (bending over) and to manage the vegetative growth of ornamental plants.

The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound.

Experimental Protocols

Hypothetical Synthesis Route

A plausible synthesis could involve the reaction of 4-chlorobenzenesulfonyl isocyanate with 2-cyclohexen-1-amine. Alternatively, it could be synthesized from 4-chlorobenzenesulfonamide (B1664158) and a cyclohexenyl isocyanate precursor. Purification would likely involve recrystallization or column chromatography.

Analytical Methods

An IR spectrophotometric method has been mentioned for the determination of this compound in powders and tablets, suggesting this is a viable analytical technique for quantification.

Biological Assay Workflow

To evaluate the efficacy of this compound as a plant growth regulator, a dose-response study on a model plant species (e.g., Arabidopsis thaliana or a commercial crop) could be conducted.

The following diagram outlines a logical experimental workflow for such a study.

Conclusion

This compound is a sulfonylurea-based compound with potential as a plant growth regulator through the inhibition of gibberellin synthesis. While its fundamental chemical properties are documented, a significant gap exists in the publicly available literature regarding detailed experimental protocols and comprehensive quantitative biological data. The information and hypothetical workflows presented in this guide are intended to serve as a starting point for researchers and professionals interested in further investigating the properties and applications of this compound. Further research is warranted to fully elucidate its biological activity, safety profile, and potential for commercial application in agriculture.

References

An In-depth Technical Guide to the Biological Activity of Sulfonylureas: The Case of Chlorcyclamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonylureas are a class of synthetic compounds that have been a cornerstone in the management of type 2 diabetes mellitus for decades.[1] Characterized by a central S-phenylsulfonylurea structure, these agents primarily exert their therapeutic effect by stimulating insulin (B600854) secretion from pancreatic β-cells.[2] This technical guide delves into the core biological activities of sulfonylureas, with a particular focus on first-generation agents like Chlorcyclamide. While specific quantitative data for this compound is sparse in publicly available literature, this document will extrapolate from well-studied contemporary compounds to provide a comprehensive understanding of its presumed mechanism of action and biological effects.

This guide will explore the molecular targets, signaling pathways, and key experimental protocols used to characterize the activity of this important class of antidiabetic drugs.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a drug is fundamental to its biological activity. Below is a summary of the computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C13H15ClN2O3S | [3] |

| Molecular Weight | 314.79 g/mol | [3] |

| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea | [3] |

| CAS Number | 19523-45-6 | |

| InChI Key | FYXGVXFKJXCRRO-UHFFFAOYSA-N | |

| Canonical SMILES | C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Core Biological Activity: Mechanism of Action

The primary biological activity of sulfonylureas, including this compound, is their ability to stimulate insulin release from pancreatic β-cells. This action is mediated through their interaction with the ATP-sensitive potassium (KATP) channels in the β-cell plasma membrane.

The KATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.

The mechanism of action can be summarized in the following steps:

-

Binding to SUR1: Sulfonylureas bind with high affinity to the SUR1 subunit of the KATP channel.

-

KATP Channel Closure: This binding event induces a conformational change in the channel complex, leading to its closure.

-

Membrane Depolarization: The closure of the KATP channel inhibits the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.

-

Calcium Influx: Depolarization of the cell membrane leads to the opening of voltage-dependent calcium channels (VDCCs). This results in an influx of extracellular calcium ions (Ca2+) into the β-cell.

-

Insulin Exocytosis: The rise in intracellular Ca2+ concentration triggers the fusion of insulin-containing secretory granules with the plasma membrane and the subsequent release of insulin into the bloodstream.

Beyond this primary mechanism, some studies suggest that sulfonylureas may also have extra-pancreatic effects, such as reducing hepatic glucose production and enhancing insulin sensitivity in peripheral tissues, although these are considered secondary to their insulin secretagogue action.

Signaling Pathway of Sulfonylurea-Induced Insulin Secretion

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Quantitative Biological Data

| Compound | Generation | Target | Parameter | Value | Cell Type/System | Reference(s) |

| Tolbutamide | First | SUR1/Kir6.2 | IC50 | 8.7 ± 1.7 µM | GABAergic SNpr neurons | |

| Glibenclamide | Second | SUR1/Kir6.2 | Ki | ~0.7 nM | Recombinant HEK-293 cells | |

| Glibenclamide | Second | SUR1/Kir6.2 | IC50 | ~0.92 nM | Recombinant HEK-293 cells | |

| Gliclazide | Second | SUR1/Kir6.2 | IC50 | ~5 nM (high-affinity) | Xenopus oocytes |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the cell type, temperature, and presence of nucleotides.

Experimental Protocols

The characterization of sulfonylurea activity relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Assay: Electrophysiological Recording of KATP Channel Activity

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of a sulfonylurea on KATP channel currents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a sulfonylurea on KATP channels.

Materials:

-

Pancreatic β-cell line (e.g., MIN6, INS-1) or isolated primary β-cells.

-

Patch-clamp rig including an amplifier, micromanipulator, data acquisition system, and perfusion system.

-

Borosilicate glass capillaries for pipette fabrication.

-

Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, adjusted to pH 7.3 with KOH).

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH).

-

Test sulfonylurea compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the extracellular solution.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips to a suitable confluency.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Patch-Clamp Recording:

-

Mount a coverslip with adherent cells onto the recording chamber of the microscope.

-

Perfuse the chamber with the extracellular solution.

-

Approach a cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -70 mV.

-

Apply voltage ramps or steps to elicit KATP channel currents.

-

-

Drug Application:

-

Establish a stable baseline recording of the KATP current.

-

Apply different concentrations of the sulfonylurea to the cell via the perfusion system.

-

Record the current at each concentration until a steady-state inhibition is reached.

-

-

Data Analysis:

-

Measure the amplitude of the KATP current before and after the application of each drug concentration.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with a dose-response curve to determine the IC50 value.

-

Experimental Workflow: Patch-Clamp Analysis

Caption: Workflow for patch-clamp analysis of sulfonylurea effects.

In Vitro Assay: Insulin Secretion from Isolated Pancreatic Islets

This protocol measures the ability of a sulfonylurea to stimulate insulin secretion from isolated pancreatic islets.

Objective: To quantify the dose-dependent effect of a sulfonylurea on insulin secretion.

Materials:

-

Isolated pancreatic islets from rodents (e.g., mice or rats).

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations (e.g., low glucose: 2.8 mM; high glucose: 16.7 mM).

-

Test sulfonylurea compound at various concentrations.

-

Collagenase for islet isolation.

-

ELISA or radioimmunoassay (RIA) kit for insulin quantification.

Procedure:

-

Islet Isolation: Isolate pancreatic islets from rodents by collagenase digestion of the pancreas.

-

Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

-

Insulin Secretion Assay:

-

Pre-incubate batches of islets in KRB buffer with low glucose for 60 minutes to establish a basal secretion rate.

-

Transfer the islets to fresh KRB buffer containing either:

-

Low glucose (negative control)

-

High glucose (positive control)

-

Low glucose with increasing concentrations of the sulfonylurea.

-

-

Incubate for 60 minutes at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each condition.

-

Lyse the islets to determine the total insulin content.

-

Measure the insulin concentration in the supernatants and lysates using an insulin ELISA or RIA kit.

-

-

Data Analysis:

-

Normalize the secreted insulin to the total insulin content or the number of islets.

-

Plot the amount of secreted insulin against the sulfonylurea concentration to generate a dose-response curve.

-

Structure-Activity Relationships (SAR)

The biological activity of sulfonylureas is influenced by the chemical nature of the substituents on the phenyl and urea (B33335) moieties of the core structure.

-

R1 Group (on the phenyl ring): The nature of the substituent at the R1 position influences the potency and duration of action. For first-generation sulfonylureas, these are typically simple groups like chloro (as in chlorpropamide) or methyl (as in tolbutamide). Second-generation sulfonylureas have larger, more complex R1 groups which generally lead to higher potency.

-

R2 Group (on the urea): The R2 substituent also plays a crucial role in determining the pharmacokinetic and pharmacodynamic properties of the molecule. In this compound, this is a cyclohexenyl group.

A comprehensive understanding of SAR is vital for the rational design of new sulfonylurea derivatives with improved therapeutic profiles.

Adverse Effects

The primary adverse effect of sulfonylureas is hypoglycemia, which results from their insulin secretagogue action. This risk is more pronounced with longer-acting agents. Other potential side effects include weight gain, gastrointestinal disturbances, and skin rashes. First-generation sulfonylureas, in particular, have been associated with a higher incidence of adverse effects compared to the second-generation agents.

Conclusion

Sulfonylureas, including first-generation compounds like this compound, represent a significant class of oral antidiabetic agents. Their primary mechanism of action, the inhibition of pancreatic β-cell KATP channels leading to insulin secretion, is well-established. While specific quantitative data on this compound is limited, the extensive research on other sulfonylureas provides a robust framework for understanding its biological activity. The experimental protocols detailed in this guide are fundamental for the continued investigation and development of KATP channel modulators for the treatment of type 2 diabetes and other related metabolic disorders. Future research focusing on the specific binding kinetics and in vivo efficacy of less-studied first-generation sulfonylureas could provide valuable insights into the nuances of this drug class.

References

The Obscure Case of Chlorcyclamide: A Search for Discovery and Initial Studies Reveals a Scientific Enigma

Despite a thorough investigation into scientific literature and chemical databases, the compound known as Chlorcyclamide remains largely shrouded in mystery. The quest to produce an in-depth technical guide on its discovery and initial studies has been met with a significant lack of publicly available data, precluding the creation of a comprehensive report for researchers, scientists, and drug development professionals.

This compound, chemically identified as 1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea, is registered under the CAS number 19523-45-6.[1] While its chemical structure and basic identifiers are cataloged, detailed information regarding its synthesis, biological activity, and the circumstances of its discovery are conspicuously absent from prominent scientific search engines and databases.

The broader chemical class to which this compound belongs, sulfonylureas, is well-established in medicinal chemistry. Compounds in this class have been extensively studied and are known for a variety of biological activities. However, the specific derivative, this compound, does not appear in comparative studies of novel sulfonylurea compounds that were reviewed as part of this investigation.

The absence of data makes it impossible to fulfill the core requirements of a technical guide, such as summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways. The foundational information needed to construct such a document—original research articles detailing its synthesis, in vitro and in vivo testing, and mechanism of action studies—is not present in the public domain.

It can be concluded that this compound is likely one of countless compounds synthesized for potential screening that never progressed to a stage of significant scientific investigation or publication. It is also possible that the compound is known by a different, undiscoverable name, or that any research conducted was proprietary and never publicly disclosed. Until such time as primary research on this compound becomes available, a detailed technical guide on its discovery and initial studies cannot be compiled.

References

An In-depth Technical Guide to the Therapeutic Potential of Chlorcyclizine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic targets and mechanisms of action of Chlorcyclizine, a first-generation antihistamine with newly discovered antiviral properties. The information presented herein is intended to inform and guide research and drug development efforts.

Initial Note on Nomenclature: Initial searches for "Chlorcyclamide" did not yield information on a therapeutic agent. It was determined that "this compound" is a plant growth regulator. This guide focuses on Chlorcyclizine , a piperazine-derived H1-receptor antagonist, which is likely the intended subject of interest based on phonetic similarity and its established and emerging therapeutic applications.

Core Therapeutic Targets

Chlorcyclizine's therapeutic effects stem from its interaction with several key molecular targets:

-

Primary Target: Histamine (B1213489) H1 Receptor: Chlorcyclizine is a potent antagonist of the histamine H1 receptor.[1][2][3][4][5] By competitively inhibiting the binding of histamine to this receptor, it effectively mitigates the classic allergic responses, including inflammation, pruritus, and urticaria.

-

Secondary Target: Muscarinic Acetylcholine (B1216132) Receptors: The drug also exhibits anticholinergic properties through its antagonism of muscarinic acetylcholine receptors. This action contributes to its sedative effects and its ability to reduce secretions.

-

Repurposed Target: Hepatitis C Virus (HCV) E1 Envelope Glycoprotein (B1211001): Recent research has identified Chlorcyclizine as a promising antiviral agent against the Hepatitis C virus. It directly targets the viral E1 envelope glycoprotein, a critical component for viral entry into host cells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and binding affinity of Chlorcyclizine and its derivatives.

Table 1: Receptor Binding and Antiviral Efficacy of Chlorcyclizine

| Parameter | Target | Value | Reference |

| Kᵢ | Histamine H1 Receptor | 9 nM | |

| EC₅₀ | Hepatitis C Virus (HCV) | 44 nM |

Table 2: In Vivo Antiviral Efficacy of Chlorcyclizine in a Mouse Model

| Treatment Group | Dose | Duration | Outcome | Reference |

| HCV Genotype 1b | 10-50 mg/kg/day | 4 weeks | Significant reduction in HCV titers | |

| HCV Genotype 2a | 10-50 mg/kg/day | 6 weeks | Significant reduction in HCV titers |

Table 3: Anti-HCV Activity of Optimized Chlorcyclizine Derivatives

| Compound | EC₅₀ against HCV | Reference |

| Various Derivatives | < 10 nM |

Signaling Pathways and Mechanisms of Action

3.1. Antihistaminic and Anticholinergic Action

Chlorcyclizine's primary mechanism of action as an antihistamine involves the blockade of the H1 receptor, which prevents the downstream signaling cascade initiated by histamine. This includes the inhibition of the NF-κB pathway through the phospholipase C and PIP2 signaling pathways. Its anticholinergic effects are a result of binding to and inhibiting muscarinic acetylcholine receptors.

3.2. Anti-Hepatitis C Virus (HCV) Action

The antiviral activity of Chlorcyclizine against HCV is a more recently discovered and significant therapeutic potential. It inhibits an early stage of the viral lifecycle, specifically viral entry. The drug directly binds to the viral E1 envelope glycoprotein, interfering with the fusion of the viral and host cell membranes. This prevents the release of the viral genome into the cytoplasm, thereby halting the infection before it can establish.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. The following are summaries of protocols used to evaluate the anti-HCV activity of Chlorcyclizine.

4.1. HCV-Luciferase Infection Assay

This assay is used to quantify the inhibitory effect of a compound on HCV infection in a cell-based system.

-

Cell Line: Huh7.5.1 cells, which are highly permissive to HCV infection.

-

Virus: A recombinant HCV that expresses a luciferase reporter gene (HCV-Luc).

-

Procedure:

-

Seed Huh7.5.1 cells in 96-well plates and culture overnight.

-

Treat the cells with a serial dilution of Chlorcyclizine.

-

Infect the cells with HCV-Luc.

-

Incubate for 48 hours to allow for viral entry, replication, and reporter gene expression.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

The reduction in luciferase signal in treated cells compared to untreated controls indicates the level of viral inhibition.

-

Calculate the 50% effective concentration (EC₅₀) from the dose-response curve.

-

4.2. Cytotoxicity Assay (ATPlite Assay)

This assay is performed in parallel with the infection assay to ensure that the observed antiviral effect is not due to cytotoxicity of the compound.

-

Principle: Measures the level of ATP in metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

-

Procedure:

-

Seed Huh7.5.1 cells in 96-well plates and treat with the same concentrations of Chlorcyclizine as in the infection assay.

-

Incubate for the same duration (e.g., 48 hours).

-

Add the ATPlite reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.

-

Measure luminescence.

-

Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

-

4.3. In Vivo Efficacy Study in Chimeric Mice

This animal model is used to evaluate the in vivo antiviral activity of a compound in a system that mimics human liver infection.

-

Animal Model: Immunodeficient mice (e.g., Alb-uPA/SCID) engrafted with primary human hepatocytes. These "humanized" livers can be productively infected with HCV.

-

Procedure:

-

Infect the chimeric mice with human serum containing HCV.

-

Monitor serum HCV RNA levels and human albumin (as a marker of human hepatocyte function) for several weeks to establish a baseline infection.

-

Administer Chlorcyclizine daily via an appropriate route (e.g., intraperitoneal injection).

-

Continue to monitor serum HCV RNA and human albumin levels throughout the treatment period.

-

A significant reduction in HCV RNA levels in treated mice compared to vehicle-treated controls indicates in vivo efficacy.

-

Conclusion and Future Directions

Chlorcyclizine presents a multifaceted therapeutic profile. While its traditional use as an antihistamine is well-established, its potential as a repurposed antiviral agent for HCV is of significant interest. The direct targeting of the viral E1 glycoprotein offers a mechanism of action that is distinct from many current direct-acting antivirals, suggesting a potential for synergistic combination therapies. Further research should focus on optimizing the anti-HCV activity of Chlorcyclizine derivatives to enhance potency and pharmacokinetic properties, as well as exploring its potential against other enveloped viruses that rely on a similar fusion mechanism for entry. The established safety profile of Chlorcyclizine provides a strong foundation for its continued investigation and development in these new therapeutic areas.

References

Methodological & Application

Application of Chlorcyclamide in Crop Yield Enhancement: A Review of Available Information

To our valued researchers, scientists, and drug development professionals,

This document aims to provide comprehensive application notes and protocols for the use of Chlorcyclamide in enhancing crop yield. However, a thorough review of publicly available scientific literature reveals a significant lack of detailed research and quantitative data specifically on the application and effects of this compound on crop production.

While this compound is identified as a plant growth regulator, the specific experimental protocols, quantitative yield enhancement data, and detailed signaling pathways necessary to construct the requested in-depth application notes are not available in the public domain at this time.

Therefore, as a practical alternative, we will provide the requested detailed information for a well-researched and widely used plant growth regulator that shares a similar proposed mechanism of action: Chlormequat Chloride . Like this compound, Chlormequat Chloride is known to inhibit gibberellin biosynthesis, leading to desired changes in plant growth and development that can enhance crop yields.

The following sections will detail the application notes, experimental protocols, quantitative data, and signaling pathways for Chlormequat Chloride as a representative example of a gibberellin-inhibiting plant growth regulator used in agriculture.

Application Notes for Chlormequat Chloride

Introduction:

Chlormequat Chloride is a widely utilized plant growth regulator in agriculture.[1] Its primary function is to inhibit the biosynthesis of gibberellins (B7789140), a class of plant hormones responsible for stem elongation.[2][3] By reducing gibberellin levels, Chlormequat Chloride application results in shorter, more compact plants with stronger stems, which can lead to several benefits for crop yield and quality.[4][5] These benefits include preventing lodging (bending or breaking of stems) in grain crops, improving fruit set, and enhancing the overall quality of various horticultural and agricultural products.

Mechanism of Action:

Chlormequat Chloride acts as a gibberellin biosynthesis inhibitor. Gibberellins are crucial for cell elongation in plants. By blocking the enzymes involved in the early stages of the gibberellin synthesis pathway, Chlormequat Chloride reduces the overall amount of active gibberellins in the plant. This leads to reduced internode elongation, resulting in a more compact plant structure.

Applications in Agriculture:

Chlormequat Chloride is used on a variety of crops, including:

-

Cereal Grains (e.g., Wheat, Barley): To prevent lodging and increase yield by allowing for higher nitrogen fertilization without the risk of crop collapse.

-

Cotton: To control vegetative growth, promote boll development, and improve lint yield.

-

Poinsettias, Geraniums, and other Ornamentals: To produce more compact and commercially desirable plants.

-

Fruit Trees: To reduce vegetative growth, promote flowering, and improve fruit set and quality.

Experimental Protocols for Chlormequat Chloride Application

The following are generalized protocols for the application of Chlormequat Chloride. It is crucial to consult specific product labels and conduct small-scale trials to determine the optimal application rates and timing for a particular crop and growing conditions.

1. Foliar Spray Application for Cereal Grains (Lodging Prevention):

-

Objective: To reduce stem height and increase stem strength to prevent lodging.

-

Timing: Apply at the early stem elongation stage (Feekes growth stage 4-6).

-

Concentration: Typically between 1000 and 3000 ppm.

-

Procedure:

-

Prepare the spray solution by diluting the commercial Chlormequat Chloride formulation with water to the desired concentration.

-

Ensure thorough and uniform coverage of the foliage.

-

Avoid application during periods of high temperature or drought stress.

-

2. Drench Application for Potted Ornamentals (Height Control):

-

Objective: To produce compact plants with a desirable aesthetic.

-

Timing: Apply when plants have reached a desired initial size and are actively growing.

-

Concentration: Varies widely depending on the species, typically ranging from 1000 to 3000 ppm.

-

Procedure:

-

Prepare the drench solution.

-

Apply a specific volume of the solution to the growing medium of each pot, ensuring even distribution to the root zone.

-

Monitor plant response and reapply if necessary, following label recommendations.

-

Quantitative Data on Chlormequat Chloride Effects

The following table summarizes representative quantitative data on the effects of Chlormequat Chloride on various crops. Please note that results can vary significantly based on crop variety, environmental conditions, and application practices.

| Crop | Application Method | Concentration (ppm) | Effect on Plant Height | Effect on Yield | Reference |

| Wheat | Foliar Spray | 1500 - 3000 | 15-30% reduction | Up to 10% increase (due to lodging prevention) | |

| Poinsettia | Drench | 2000 - 3000 | 20-40% reduction | Improved aesthetic quality (not applicable) | |

| Geranium | Foliar Spray | 1000 - 1500 | 25-35% reduction | Increased branching and flower number |

Signaling Pathway and Workflow Diagrams

Signaling Pathway of Gibberellin Biosynthesis Inhibition by Chlormequat Chloride:

Caption: Gibberellin biosynthesis pathway and the inhibitory action of Chlormequat Chloride.

Experimental Workflow for Evaluating Chlormequat Chloride Efficacy:

Caption: A generalized workflow for conducting experiments to assess the efficacy of Chlormequat Chloride.

References

- 1. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Frontiers | Gibberellin Signaling in Plants – The Extended Version [frontiersin.org]

- 4. eagri.org [eagri.org]

- 5. Plant Growth Regulators | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

Application Notes and Protocols for Chlorcyclamide as a Plant Growth Regulator in Agriculture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorcyclamide (IUPAC name: 1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea; CAS Number: 19523-45-6) is a chemical compound that has been identified as a plant growth regulator. Its primary mechanism of action is the inhibition of gibberellin (GA) biosynthesis. Gibberellins are a class of plant hormones crucial for various developmental processes, most notably stem elongation. By inhibiting GA synthesis, this compound can induce a more compact plant architecture, which can be advantageous in agriculture for several reasons, including increased lodging resistance, improved partitioning of photoassimilates to reproductive organs, and enhanced stress tolerance. These application notes provide a comprehensive overview of the potential use of this compound in an agricultural research context, including hypothetical but representative data, detailed experimental protocols, and relevant biological pathways.

Mechanism of Action: Gibberellin Biosynthesis Inhibition

Plant growth retardants, such as this compound, typically function by blocking specific enzymatic steps in the gibberellin biosynthesis pathway.[1] While the precise target of this compound within this pathway is not definitively documented in readily available literature, its action results in reduced levels of bioactive GAs. This leads to a decrease in cell elongation, resulting in shorter internodes and a more compact plant stature.[2][3] There are several classes of GA biosynthesis inhibitors, each targeting different stages of the pathway. These include onium compounds (e.g., chlormequat (B1206847) chloride), N-heterocyclic compounds (e.g., paclobutrazol), and structural mimics of 2-oxoglutaric acid (e.g., trinexapac-ethyl).[1] Based on its chemical structure, this compound may act on one of these key enzymatic points.

Potential Agricultural Applications

The application of this compound as a plant growth regulator can be explored for various benefits in crop production:

-

Lodging Prevention: By reducing stem height, this compound can increase the lodging resistance of cereal crops like wheat and barley, which is particularly beneficial in high-input agricultural systems.

-

Yield Enhancement: In certain crops, a more compact growth habit can lead to better light interception throughout the canopy and a more favorable distribution of resources to reproductive parts (e.g., grains, fruits), potentially increasing yield.

-

Improved Plant Architecture: For ornamental plants and certain fruit crops, a more compact and branched structure is aesthetically and commercially desirable.

-

Enhanced Stress Tolerance: Some studies on other GA inhibitors have shown that treated plants may exhibit increased tolerance to certain abiotic stresses.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data on the efficacy of this compound, based on expected outcomes for a gibberellin biosynthesis inhibitor. These values are for illustrative purposes and would need to be determined experimentally for specific crops and conditions.

Table 1: Effect of this compound on Plant Height in Different Crops

| Crop | Application Rate (ppm) | Plant Height Reduction (%) |

| Wheat | 100 | 15 ± 3 |

| 200 | 25 ± 4 | |

| 400 | 38 ± 5 | |

| Barley | 100 | 12 ± 2 |

| 200 | 22 ± 3 | |

| 400 | 35 ± 4 | |

| Tomato | 50 | 20 ± 5 |

| 100 | 35 ± 6 | |

| 200 | 48 ± 7 |

Table 2: Effect of this compound on Yield and Yield Components in Wheat

| Treatment (ppm) | Yield (t/ha) | Grains per Spike | 1000-Grain Weight (g) |

| Control (0) | 6.5 ± 0.4 | 45 ± 3 | 42 ± 1.5 |

| 100 | 6.8 ± 0.3 | 46 ± 3 | 43 ± 1.2 |

| 200 | 7.2 ± 0.5 | 48 ± 4 | 44 ± 1.8 |

| 400 | 6.9 ± 0.6 | 47 ± 4 | 43 ± 2.0 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for experimental use.

Materials:

-

This compound (analytical grade)

-

Solvent (e.g., acetone, DMSO, or ethanol, depending on solubility)

-

Distilled or deionized water

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Pipettes

Procedure:

-

Stock Solution Preparation (e.g., 1000 ppm):

-

Accurately weigh 100 mg of this compound.

-

Dissolve the weighed this compound in a small volume of a suitable solvent (e.g., 1-2 mL of acetone) in a 100 mL volumetric flask.

-

Once fully dissolved, bring the volume up to 100 mL with distilled water. This results in a 1000 mg/L or 1000 ppm stock solution.

-

Store the stock solution in a labeled, airtight container at 4°C in the dark.

-

-

Working Solution Preparation:

-

Prepare working solutions by diluting the stock solution. For example, to prepare 1 L of a 100 ppm working solution, add 100 mL of the 1000 ppm stock solution to a 1 L volumetric flask and bring to volume with distilled water.

-

Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the final working solution to improve foliar uptake.

-

Protocol 2: Foliar Application of this compound to Cereal Crops

Objective: To evaluate the effect of this compound on the growth and yield of cereal crops (e.g., wheat).

Experimental Design:

-

Randomized complete block design with at least four replications.

-

Plot size appropriate for the crop and harvesting equipment.

-

Treatments: Control (water + surfactant), this compound at 100, 200, and 400 ppm.

Procedure:

-

Planting and Crop Management: Sow the selected wheat cultivar at the recommended seeding rate. Follow standard agronomic practices for fertilization, irrigation, and pest control.

-

Application Timing: Apply this compound at the early stem elongation stage (e.g., Zadoks growth stage 31-32).

-

Application Method: Use a calibrated backpack sprayer or plot sprayer to ensure uniform coverage. Apply the solution until foliage is thoroughly wet but before runoff occurs.

-

Data Collection:

-

Plant Height: Measure the height of at least 10 randomly selected plants per plot from the soil surface to the tip of the spike (excluding awns) at physiological maturity.

-

Lodging Score: Visually assess lodging on a scale of 0 (no lodging) to 9 (severe lodging) just before harvest.

-

Yield and Yield Components: Harvest the central area of each plot. Determine the total grain yield and measure yield components such as the number of spikes per unit area, grains per spike, and 1000-grain weight.

-

-

Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine the significance of treatment effects.

Signaling Pathways and Workflows

Gibberellin Biosynthesis and Inhibition Pathway

The following diagram illustrates the generalized pathway of gibberellin biosynthesis and indicates the likely points of inhibition by plant growth retardants like this compound.

Caption: Gibberellin biosynthesis pathway and points of inhibition.

Experimental Workflow for Evaluating this compound

This diagram outlines the logical flow of experiments to characterize the efficacy of this compound as a plant growth regulator.

Caption: Experimental workflow for this compound evaluation.

Disclaimer

The information provided in these application notes is for research and development purposes only. The quantitative data presented is illustrative and based on the expected effects of a gibberellin biosynthesis inhibitor. Researchers should conduct their own trials to determine the optimal application rates and timings for specific crops and environmental conditions. Always adhere to laboratory and field safety protocols when handling chemical compounds.

References

Protocol for Chlorcyclamide treatment in Arabidopsis thaliana

No Established Protocol for Chlorcyclamide Treatment in Arabidopsis thaliana Found in Scientific Literature

Comprehensive searches of scientific databases and scholarly articles have revealed no established protocols or research publications detailing the use of this compound for the treatment of Arabidopsis thaliana. As a result, the creation of detailed application notes, quantitative data tables, and signaling pathway diagrams as requested is not possible at this time due to the absence of foundational research on this specific topic.

The scientific community relies on published, peer-reviewed data to establish experimental protocols. In the case of this compound and its effects on Arabidopsis thaliana, such data appears to be unavailable in the public domain.

It is important to distinguish this compound from other chemical compounds that have been studied in Arabidopsis thaliana. During the search, information was found on the following, unrelated compounds:

-

Chlortetracycline: An antibiotic that has been shown to affect lignin (B12514952) biosynthesis and induce stress responses in Arabidopsis thaliana.

-

Chlormequat Chloride: A plant growth regulator used to control plant height and development.

-

Cycloheximide: A protein synthesis inhibitor used in laboratory settings to study various cellular processes.

The lack of information on this compound in the context of plant biology, and specifically in the model organism Arabidopsis thaliana, suggests that this compound has not been a subject of significant research in this field to date. Therefore, researchers, scientists, and drug development professionals are advised that any application of this compound to Arabidopsis thaliana would be exploratory, requiring independent development and validation of experimental protocols.

Application Notes and Protocols for Chlorcyclamide Solution Preparation in In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited specific public data exists for the in vitro use of Chlorcyclamide in mammalian cell culture. The following protocols and application notes are based on general best practices for handling novel chemical compounds in a research setting. It is imperative to perform small-scale pilot experiments to determine the optimal conditions for your specific cell lines and assays.

Introduction

This compound is a chemical compound with the molecular formula C₁₃H₁₅ClN₂O₃S.[1][2][3] This document provides detailed guidelines for the preparation of this compound solutions for use in in vitro studies, along with protocols for common cell-based assays to evaluate its biological activity. The provided information is intended to serve as a starting point for researchers investigating the potential therapeutic effects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling, storage, and solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅ClN₂O₃S | [1][2] |

| Molecular Weight | 314.79 g/mol | |

| Appearance | White to off-white powder | Assumed |

| Storage | Dry, dark, short term at 4°C, long term at -20°C |

Solution Preparation

The solubility of this compound in aqueous solutions is expected to be low. Therefore, a stock solution in an organic solvent is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing high-concentration stock solutions of compounds for in vitro screening.

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

-

Complete cell culture medium

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh out a specific amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.148 mg of this compound (Molecular Weight: 314.79 g/mol ).

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve a 10 mM concentration. In this example, add 1 mL of DMSO.

-

Mixing: Vortex the tube vigorously until the powder is completely dissolved. A clear solution should be obtained. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be applied.

-

Sterilization: While DMSO at high concentrations is generally sterile, if required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Preparing Working Solutions in Cell Culture Medium

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock solution to the medium and mix immediately to prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at 0.1% or lower, to avoid solvent-induced cytotoxicity.

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Table 2: Example Dilution Series for a 96-well Plate Assay

| Stock Concentration | Volume of Stock to Add to 1 mL Medium | Final Concentration | Final DMSO % (from 10 mM stock) |

| 10 mM | 10 µL | 100 µM | 1.0% |

| 10 mM | 5 µL | 50 µM | 0.5% |

| 10 mM | 1 µL | 10 µM | 0.1% |

| 10 mM | 0.5 µL | 5 µM | 0.05% |

| 10 mM | 0.1 µL | 1 µM | 0.01% |

Experimental Protocols

The following are example protocols for common in vitro assays to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium as described in section 3.3. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry

This protocol can be used to determine if this compound induces apoptosis.

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a predetermined time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathways

While the specific mechanism of action of this compound in mammalian cells is unknown, many anti-cancer compounds exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Based on common mechanisms of anti-cancer drugs, potential pathways to investigate for this compound's effects include:

-

Apoptosis Pathway: Investigating the activation of caspases (e.g., Caspase-3, -9) and the regulation of Bcl-2 family proteins (e.g., Bax, Bcl-2).

-

Cell Cycle Regulation: Analyzing the effect of this compound on cell cycle progression (e.g., G1, S, G2/M phases) and the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).

-

NF-κB Signaling Pathway: Determining if this compound can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer.

Mandatory Visualizations

The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.

Caption: Experimental workflow for in vitro testing of this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Testing Chlorcyclamide's Hypoglycemic Effects

Introduction

Chlorcyclamide is a compound of interest for its potential hypoglycemic properties. As a suspected sulfonylurea-like drug, its primary mechanism of action is likely the stimulation of insulin (B600854) secretion from pancreatic β-cells.[1][2][3] This document provides a detailed experimental framework for researchers, scientists, and drug development professionals to comprehensively evaluate the hypoglycemic effects of this compound, from initial in vitro characterization to in vivo efficacy studies.

In Vitro Experimental Protocols

In vitro assays are crucial for the initial screening and mechanistic elucidation of hypoglycemic compounds.[4][5] These experiments provide a controlled environment to assess the direct effects of this compound on cellular processes related to glucose metabolism.

1.1. Insulin Secretion Assay from Pancreatic Islets

This assay directly measures the ability of this compound to stimulate insulin secretion from isolated pancreatic islets.

Protocol:

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., Wistar rats) by collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) to allow for recovery.

-

Pre-incubation: Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Experimental Treatment: Divide the islets into the following experimental groups:

-

Control (vehicle) in low glucose (2.8 mM)

-

Control (vehicle) in high glucose (16.7 mM)

-

This compound (various concentrations) in low glucose (2.8 mM)

-

This compound (various concentrations) in high glucose (16.7 mM)

-

Positive control (e.g., Glibenclamide) in low and high glucose

-

-

Incubation: Incubate the islets for 60-120 minutes in the respective KRB buffers.

-

Sample Collection: Collect the supernatant to measure the amount of secreted insulin.

-

Insulin Measurement: Quantify insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).

-

Data Analysis: Normalize insulin secretion to the total insulin content of the islets.

1.2. Glucose Uptake Assay in Adipocytes or Muscle Cells

This assay determines if this compound enhances the uptake of glucose into insulin-sensitive cells like adipocytes (e.g., 3T3-L1) or muscle cells (e.g., L6 myotubes).

Protocol:

-

Cell Culture and Differentiation: Culture 3T3-L1 pre-adipocytes or L6 myoblasts to confluence and induce differentiation into mature adipocytes or myotubes, respectively.

-

Serum Starvation: Serum-starve the differentiated cells for 2-4 hours to reduce basal glucose uptake.

-

Treatment: Treat the cells with:

-

Vehicle control

-

Insulin (positive control)

-

This compound (various concentrations)

-

This compound in the presence of insulin

-

-

Glucose Uptake Measurement: Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., ³H-2-deoxyglucose) and incubate for 30-60 minutes.

-

Quantification:

-

For 2-NBDG: Lyse the cells and measure fluorescence using a plate reader.

-

For ³H-2-deoxyglucose: Lyse the cells and measure radioactivity using a scintillation counter.

-

-

Data Analysis: Normalize glucose uptake to the total protein content of the cells.

1.3. α-Glucosidase Inhibition Assay

This enzyme inhibition assay assesses whether this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer (pH 6.8), α-glucosidase enzyme solution, and varying concentrations of this compound or a positive control (e.g., Acarbose).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding sodium carbonate (Na₂CO₃).

-

Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity.

In Vivo Experimental Protocols

In vivo studies are essential to evaluate the overall hypoglycemic effect and physiological response to this compound in a living organism.

2.1. Oral Glucose Tolerance Test (OGTT) in Normal and Diabetic Rodent Models

The OGTT is a standard method to assess how an animal's body responds to a glucose load and the effect of a test compound on this response.

Animal Models:

-

Normal Rodents: Healthy Wistar rats or C57BL/6 mice.

-

Type 1 Diabetes Model: Induced by a single high dose of streptozotocin (B1681764) (STZ) or alloxan.

-

Type 2 Diabetes Model: Induced by a combination of a high-fat diet and a low dose of STZ, or using genetic models like db/db mice or Zucker Diabetic Fatty (ZDF) rats.

Protocol:

-

Animal Acclimatization and Fasting: Acclimatize the animals for at least one week. Fast the animals overnight (12-16 hours) before the experiment.

-

Baseline Blood Glucose: Measure baseline blood glucose levels (t=0 min) from the tail vein.

-

Drug Administration: Administer this compound (various doses), vehicle control, or a positive control (e.g., Glibenclamide) orally.

-

Glucose Challenge: After a specific time (e.g., 30 or 60 minutes), administer an oral glucose load (e.g., 2 g/kg body weight).

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.

2.2. Acute and Chronic Hypoglycemic Effect Studies

These studies assess the immediate and long-term effects of this compound on blood glucose levels.

Protocol:

-

Animal Model Selection: Use diabetic animal models as described above.

-

Drug Administration:

-

Acute Study: Administer a single dose of this compound and monitor blood glucose at regular intervals for several hours.

-

Chronic Study: Administer this compound daily for several weeks (e.g., 4-8 weeks).

-

-

Blood Glucose and Body Weight Monitoring: Monitor fasting blood glucose and body weight regularly throughout the study.

-

Biochemical Analysis: At the end of the chronic study, collect blood samples to measure:

-

Serum insulin levels

-

Glycated hemoglobin (HbA1c)

-

Lipid profile (total cholesterol, triglycerides, HDL, LDL)

-

-

Histopathology: Collect the pancreas for histopathological examination of the islets of Langerhans.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Insulin Secretion

| Treatment Group | Glucose (mM) | Insulin Secretion (ng/islet/h) |

| Vehicle Control | 2.8 | |

| Vehicle Control | 16.7 | |

| This compound (Dose 1) | 2.8 | |

| This compound (Dose 1) | 16.7 | |

| This compound (Dose 2) | 2.8 | |

| This compound (Dose 2) | 16.7 | |

| Glibenclamide | 2.8 | |

| Glibenclamide | 16.7 |

Table 2: In Vitro Glucose Uptake

| Treatment Group | Glucose Uptake (% of Control) |

| Vehicle Control | 100 |

| Insulin | |

| This compound (Dose 1) | |

| This compound (Dose 2) | |

| This compound + Insulin |

Table 3: In Vivo Oral Glucose Tolerance Test (AUC)

| Treatment Group | Animal Model | Area Under the Curve (AUC) |

| Vehicle Control | Normal | |

| This compound | Normal | |

| Vehicle Control | Diabetic | |

| This compound | Diabetic | |

| Glibenclamide | Diabetic |

Table 4: Chronic Hypoglycemic Effects

| Parameter | Vehicle Control (Diabetic) | This compound (Diabetic) | Glibenclamide (Diabetic) |

| Fasting Blood Glucose (mg/dL) | |||

| Serum Insulin (ng/mL) | |||

| HbA1c (%) | |||

| Total Cholesterol (mg/dL) | |||

| Triglycerides (mg/dL) |

Visualization of Pathways and Workflows

Signaling Pathway

Caption: Simplified Insulin Signaling Pathway for Glucose Uptake and Glycogen Synthesis.

Experimental Workflow

Caption: Experimental Workflow for Evaluating this compound's Hypoglycemic Effects.

References

- 1. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocrinology of Modern Sulfonylureas: Clinical Evidence and Practice-Based Opinion from an International Expert Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Chlorpropamide? [synapse.patsnap.com]

- 4. athmicbiotech.com [athmicbiotech.com]

- 5. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Gibberellin Signaling: A Guide to Using Chlorcyclamide as a Biosynthesis Inhibitor

Introduction

Gibberellins (B7789140) (GAs) are a class of diterpenoid phytohormones that play a critical role in regulating numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The intricate signaling pathway of gibberellins is primarily modulated by the interplay between the GA receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1), and a family of transcriptional regulators known as DELLA proteins. In the presence of bioactive GAs, the hormone binds to the GID1 receptor, promoting the formation of a GA-GID1-DELLA complex. This complex is then recognized by an F-box protein, leading to the ubiquitination and subsequent degradation of the DELLA protein via the 26S proteasome. The degradation of DELLA proteins, which act as growth repressors, alleviates their inhibitory effect on downstream transcription factors, thereby activating GA-responsive genes and promoting growth.

Chemical genetics provides a powerful approach to dissecting complex biological processes such as gibberellin signaling. Small molecules that specifically perturb the pathway can serve as valuable tools for researchers. Chlorcyclamide (4-chloro-N-((2-cyclohexen-1-ylamino)carbonyl)benzenesulfonamide; CAS 19523-45-6) has been identified as a plant growth regulator that functions by inhibiting gibberellin biosynthesis. By blocking the production of endogenous GAs, this compound treatment leads to the accumulation of DELLA proteins, resulting in a phenotype characteristic of GA deficiency, such as dwarfism. This property makes this compound a useful tool for studying the downstream effects of DELLA protein accumulation and for investigating the intricate network of gibberellin signaling.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize this compound to study gibberellin signaling. The following sections detail the mechanism of action, provide structured data on expected outcomes, and offer detailed experimental protocols for key assays.

Application Notes

This compound's primary mode of action is the inhibition of one or more enzymatic steps in the gibberellin biosynthesis pathway. While the precise molecular target of this compound has not been extensively documented in peer-reviewed literature, its effects are consistent with those of other known GA biosynthesis inhibitors. These inhibitors are broadly classified based on their target enzymes, which include ent-copalyl diphosphate (B83284) synthase (CPS), ent-kaurene (B36324) synthase (KS), ent-kaurene oxidase (KO), and GA 20-oxidases/GA 3-oxidases. By reducing the pool of bioactive GAs, this compound treatment leads to the stabilization and accumulation of DELLA proteins, the central repressors of GA signaling.